molecular formula C16H17NOS B3433659 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 50508-69-5

3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B3433659
CAS No.: 50508-69-5
M. Wt: 271.4 g/mol
InChI Key: MOGSGHDYFNBOLC-UHFFFAOYSA-N
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Description

3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 50508-69-5) is a benzothiophene derivative characterized by a benzoyl group at the 3-position and a methyl group at the 6-position of the tetrahydrobenzothiophene core.

Properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-10-7-8-12-13(9-10)19-16(17)14(12)15(18)11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGSGHDYFNBOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153703
Record name (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-69-5
Record name (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50508-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is C16H17NOSC_{16}H_{17}NOS. The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the benzoyl group enhances its potential for interaction with biological targets.

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit agonistic activity at GPR52 receptors. This receptor has been implicated in the modulation of dopaminergic signaling pathways and is a promising target for the development of antipsychotic drugs. The compound may serve as a preventive or therapeutic agent for schizophrenia and other related disorders .

Anticancer Properties

Recent studies have suggested that benzothiophene derivatives possess anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Further investigations are necessary to elucidate its specific mechanisms of action against various cancer cell lines.

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical models. Its ability to modulate neurotransmitter systems may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies focusing on its neuroprotective mechanisms are ongoing.

Anti-inflammatory Activity

Benzothiophene derivatives have been linked to anti-inflammatory effects. The application of this compound in treating inflammatory conditions could be explored further. Its impact on inflammatory mediators could provide insights into new therapeutic strategies for diseases characterized by chronic inflammation.

Case Study 1: GPR52 Agonism in Schizophrenia Models

In a study published in Nature, researchers evaluated the effects of various GPR52 agonists on behavioral models of schizophrenia. The results indicated that compounds similar to this compound significantly reduced psychotic symptoms in animal models .

Case Study 2: Anticancer Screening

A comprehensive screening of benzothiophene derivatives demonstrated that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences:

  • 3-Benzoyl-6-methyl derivative (Target Compound) : Features a benzoyl group (C₆H₅CO-) at position 3 and a methyl group (CH₃) at position 5.
  • 3-(4-Bromobenzoyl)-6-methyl (CAS: 793678-82-7): Substitutes the benzoyl group with a 4-bromobenzoyl moiety, increasing molecular weight (350.27 g/mol) and introducing electron-withdrawing effects .
  • 6-tert-Butyl-3-(3-fluorobenzoyl) (CAS: 793678-84-9): Incorporates a bulky tert-butyl group at position 6 and a 3-fluorobenzoyl group at position 3, reducing solubility but enhancing steric hindrance (MW: 331.45 g/mol) .
  • 6,6-Dimethyl-3-(4-methylbenzoyl) (CAS: 1461715-47-8): Introduces a 4-methylbenzoyl group and dimethyl substitution at position 6, enhancing lipophilicity (MW: ~307.4 g/mol) .

Comparative Data Table

Compound Name (CAS) R3 Substituent R6 Substituent Molecular Weight (g/mol) Biological Activity Synthesis Status References
3-Benzoyl-6-methyl (50508-69-5) Benzoyl Methyl ~275.3* Not reported Available
3-(4-Bromobenzoyl)-6-methyl (793678-82-7) 4-Bromobenzoyl Methyl 350.27 Not reported Discontinued
6-tert-Butyl-3-(3-fluorobenzoyl) (793678-84-9) 3-Fluorobenzoyl tert-Butyl 331.45 Not reported Available
3-(2,3-Dimethoxybenzoyl)-6-methyl (793678-83-8) 2,3-Dimethoxybenzoyl Methyl ~331.4 Not reported Available
6,6-Dimethyl-3-(4-methylbenzoyl) (1461715-47-8) 4-Methylbenzoyl 6,6-Dimethyl ~307.4 GLP-1R modulation, insulin secretion Available (sample only)
3-(3-Fluorobenzoyl) (399043-35-7) 3-Fluorobenzoyl None 275.34 Not reported Discontinued

*Calculated based on molecular formula (C₁₇H₁₈NOS).

Key Findings and Implications

  • Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilicity but may reduce bioavailability due to increased molecular weight and hydrophobicity .
  • Bulkier Substituents : tert-Butyl and dimethyl groups improve metabolic stability but limit solubility .
  • Pharmacological Potential: The 4-methylbenzoyl derivative (CAS: 1461715-47-8) demonstrates the most promising bioactivity, highlighting the importance of substituent optimization for target engagement .

Biological Activity

3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H15NOSC_{15}H_{15}NOS, with a molecular weight of approximately 273.35 g/mol. It possesses specific structural features that contribute to its biological activity, including a benzothiophene core and a benzoyl substituent.

Research indicates that compounds within the benzothiophene class exhibit various mechanisms of action:

  • Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, such as JNK2 and JNK3. For instance, related structures have demonstrated selectivity against other MAPK family members like JNK1 and p38alpha .
  • Antioxidant Activity : Benzothiophene derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anticancer Properties : Some studies suggest that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .

Biological Activity Summary Table

Activity Mechanism Reference
Kinase InhibitionInhibition of JNK2 and JNK3 kinases
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Case Study 1: Anticancer Activity

A study investigated the effects of a related benzothiophene derivative on human cancer cell lines. The compound was found to significantly inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of a similar compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to enhance endogenous antioxidant defenses and reduce inflammatory responses.

Research Findings

Recent research has highlighted the potential therapeutic applications of benzothiophene derivatives:

  • Neuroprotection : Compounds have shown promise in reducing neuroinflammation and protecting against neuronal cell death in models of Alzheimer's disease.
  • Cardiovascular Benefits : Some studies suggest that these compounds may improve endothelial function and reduce blood pressure through vasodilatory effects.
  • Antimicrobial Activity : Certain derivatives have been tested for antimicrobial properties against various pathogens, showing effectiveness in inhibiting bacterial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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